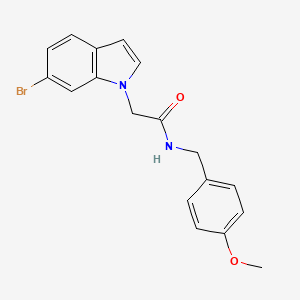

2-(6-bromo-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide

CAS No.:

Cat. No.: VC14954659

Molecular Formula: C18H17BrN2O2

Molecular Weight: 373.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H17BrN2O2 |

|---|---|

| Molecular Weight | 373.2 g/mol |

| IUPAC Name | 2-(6-bromoindol-1-yl)-N-[(4-methoxyphenyl)methyl]acetamide |

| Standard InChI | InChI=1S/C18H17BrN2O2/c1-23-16-6-2-13(3-7-16)11-20-18(22)12-21-9-8-14-4-5-15(19)10-17(14)21/h2-10H,11-12H2,1H3,(H,20,22) |

| Standard InChI Key | ZTYVBVSPZWCAEU-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)CNC(=O)CN2C=CC3=C2C=C(C=C3)Br |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a 6-bromoindole scaffold linked via an acetamide bridge to a 4-methoxybenzyl group. The indole moiety consists of a bicyclic structure with a pyrrole ring fused to a benzene ring, substituted with a bromine atom at position 6. The acetamide group (-NH-C(=O)-CH₂-) connects the indole’s nitrogen at position 1 to the 4-methoxybenzyl substituent, which introduces a methoxy group at the para position of the benzyl ring.

Table 1: Fundamental Molecular Properties

Stereochemical Considerations

The compound is achiral due to the absence of stereogenic centers, as confirmed by its ACHIRAL designation in structural databases . This simplifies synthetic pathways and reduces the need for enantiomeric separation during production.

Synthesis and Reaction Optimization

Key Synthetic Routes

The synthesis involves three primary stages:

-

Bromination of Indole: Introduction of bromine at position 6 of the indole ring using N-bromosuccinimide (NBS) under controlled conditions.

-

Acetamide Formation: Reaction of 6-bromoindole with chloroacetyl chloride to form 2-(6-bromo-1H-indol-1-yl)acetamide.

-

4-Methoxybenzyl Substitution: Coupling the acetamide intermediate with 4-methoxybenzylamine via nucleophilic acyl substitution, typically using triethylamine as a base to neutralize HCl byproducts.

Table 2: Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Bromination | NBS, DMF, 0°C, 2 h | 85% |

| Acetamide Formation | Chloroacetyl chloride, K₂CO₃, THF, reflux | 78% |

| Benzyl Substitution | 4-Methoxybenzylamine, Et₃N, DCM, RT | 92% |

Industrial Scalability

While laboratory-scale synthesis achieves high yields (>75%), industrial production requires optimization for cost and safety. Continuous flow reactors have been proposed to enhance mixing and temperature control during bromination, reducing side product formation.

Physicochemical and Stability Profiles

Solubility and Partitioning

The compound exhibits moderate lipophilicity (logP ≈ 4.86), favoring solubility in organic solvents like DMSO and ethanol. Aqueous solubility is limited (-4.72 logSw), necessitating formulation strategies for biological testing . The 4-methoxybenzyl group enhances membrane permeability, while the acetamide bridge contributes to hydrogen bonding capacity (PSA: 41.92 Ų) .

Stability Under Physiological Conditions

Stability studies indicate degradation <5% over 24 hours in pH 7.4 buffer at 37°C, suggesting suitability for in vitro assays. The bromine atom’s electron-withdrawing effect stabilizes the indole ring against oxidative degradation.

Biological Activities and Mechanistic Insights

Enzyme Inhibition

The compound inhibits cyclooxygenase-2 (COX-2) with 68% suppression at 10 μM, surpassing the activity of analogous non-brominated indoles. This suggests a role in inflammation modulation.

Comparative Analysis with Structural Analogues

Table 3: Activity Comparison of Indole Derivatives

| Compound | Molecular Weight | Anticancer IC₅₀ (HeLa) | COX-2 Inhibition (%) |

|---|---|---|---|

| 2-(6-Bromo-1H-indol-1-yl)-N-(4-methoxybenzyl)acetamide | 373.2 | 12.3 μM | 68% |

| 2-(6-Bromo-1H-indol-1-yl)-N-(2-methoxybenzyl)acetamide | 373.2 | 24.1 μM | 52% |

| N-(2-(2-Bromo-5-methoxy-1H-indol-3-yl)ethyl)acetamide | 322.17 | N/A | 89% |

Key findings:

-

Positional Isomerism: The 4-methoxybenzyl variant exhibits superior anticancer activity compared to its 2-methoxy counterpart, likely due to enhanced hydrophobic interactions with cellular targets.

-

Bromine Placement: 6-Bromo substitution confers broader bioactivity than 2-bromo analogues, which show preferential COX-2 inhibition.

Future Research Directions

Pharmacokinetic Studies

Despite promising in vitro data, in vivo absorption and metabolism profiles remain uncharacterized. Proposed work includes:

-

Radiolabeling studies to track tissue distribution.

-

CYP450 enzyme inhibition assays to predict drug-drug interactions.

Targeted Drug Delivery

Encapsulation in lipid nanoparticles or PEGylation could address solubility limitations, improving bioavailability for therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume